molecular formula C11H8BrF3N2 B14190521 4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 918339-64-7

4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B14190521
CAS No.: 918339-64-7
M. Wt: 305.09 g/mol
InChI Key: VMYYUAJOIIIZEC-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is an organic compound characterized by the presence of bromine, methylphenyl, and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-bromoacetophenone with trifluoromethylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a polar solvent.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents such as toluene or DMF.

Major Products Formed: The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and methylphenyl groups contribute to its binding affinity and specificity towards the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    4-Bromo-1-(4-methylphenyl)-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

    1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole:

    4-Bromo-1-(phenyl)-5-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group, leading to variations in its chemical behavior and applications.

Uniqueness: 4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole is unique due to the combination of bromine, methylphenyl, and trifluoromethyl groups, which confer distinct chemical properties and potential applications. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it valuable in various fields of research and industry.

Properties

CAS No.

918339-64-7

Molecular Formula

C11H8BrF3N2

Molecular Weight

305.09 g/mol

IUPAC Name

4-bromo-1-(4-methylphenyl)-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C11H8BrF3N2/c1-7-2-4-8(5-3-7)17-10(11(13,14)15)9(12)6-16-17/h2-6H,1H3

InChI Key

VMYYUAJOIIIZEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)Br)C(F)(F)F

Origin of Product

United States

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